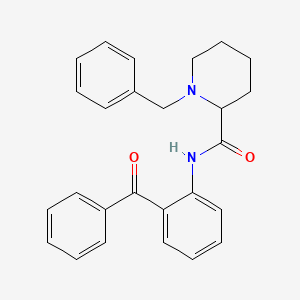![molecular formula C37H26O B14338092 {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone CAS No. 103868-37-7](/img/structure/B14338092.png)
{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce phenyl and anthracenyl groups into the molecule. The reaction conditions often include the use of palladium catalysts, base, and solvents such as toluene or dimethylformamide (DMF) . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced anthracene derivatives.
Scientific Research Applications
{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it effective in applications such as OLEDs and sensors .
Comparison with Similar Compounds
Similar compounds to {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone include:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene These compounds share similar structural features but differ in their substituents, which can significantly affect their photophysical and electrochemical properties . The unique combination of anthracenyl and phenyl groups in this compound provides it with distinct properties that make it valuable for specific applications.
Properties
CAS No. |
103868-37-7 |
|---|---|
Molecular Formula |
C37H26O |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[10-(2-anthracen-9-ylethyl)anthracen-9-yl]-phenylmethanone |
InChI |
InChI=1S/C37H26O/c38-37(25-12-2-1-3-13-25)36-34-20-10-8-18-30(34)33(31-19-9-11-21-35(31)36)23-22-32-28-16-6-4-14-26(28)24-27-15-5-7-17-29(27)32/h1-21,24H,22-23H2 |
InChI Key |
QNBLEJNNFVGELF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(C4=CC=CC=C42)CCC5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


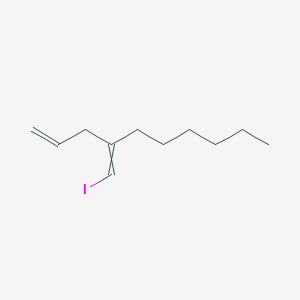
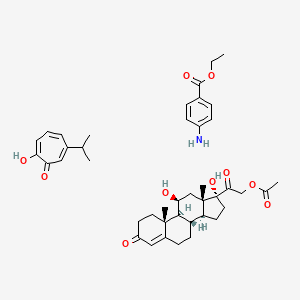
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
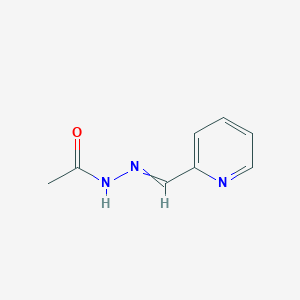
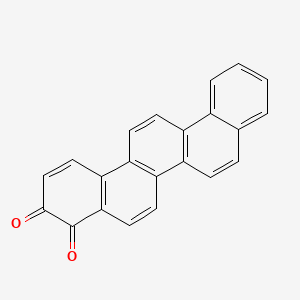
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)
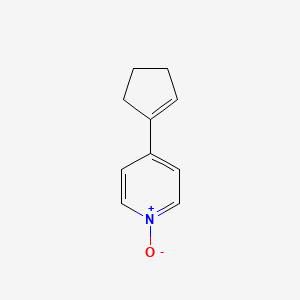
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
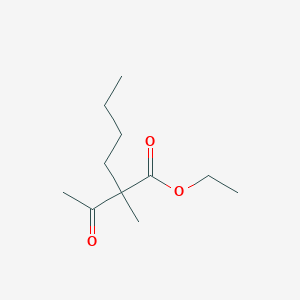
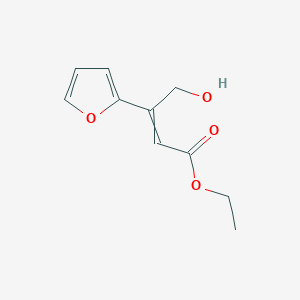
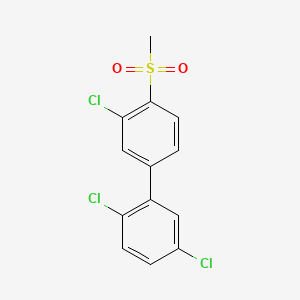
![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)
